N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Description
Structural Elucidation of N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide
IUPAC Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[2-(1H-Indol-3-yl)ethyl]-2-thiophenecarboxamide. Alternative naming conventions include N-(2-Indol-3-ylethyl)-2-thienylcarboxamide and Thiophene-2-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-amide. The molecular formula has been definitively established as C15H14N2OS, indicating the presence of fifteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom.
The molecular weight of this compound is approximately 270.35 grams per mole. The structural composition reveals three distinct molecular components: an indole ring system (C8H6N), a thiophene ring (C4H3S), and an ethyl carboxamide linker (C3H6NO). The indole moiety consists of a bicyclic structure comprising a benzene ring fused to a pyrrole ring, known for its significant role in neurotransmitter interactions and biological activity. The thiophene component contributes a five-membered sulfur-containing heterocycle that enhances the compound's electronic properties and potential for hydrogen bonding interactions.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C15H14N2OS |
| Molecular Weight | 270.35 g/mol |
| InChI Key | XPABVAIADVEYBD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CS3 |
The canonical Simplified Molecular Input Line Entry System representation (C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CS3) clearly delineates the connectivity pattern, showing the ethyl chain extending from the 3-position of the indole ring to the nitrogen atom of the carboxamide group, which is attached to the 2-position of the thiophene ring.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Data
Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural confirmation of this compound. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signal patterns corresponding to the distinct aromatic and aliphatic regions of the molecule. The indole ring system typically exhibits signals in the aromatic region between 6.5-8.0 parts per million, with the indole nitrogen-hydrogen proton appearing as a distinctive broad singlet around 10-12 parts per million due to rapid exchange processes.
The thiophene ring protons are expected to appear in the aromatic region with characteristic coupling patterns. The 3-position and 4-position protons of the thiophene ring typically appear as doublets of doublets due to vicinal coupling, while the 5-position proton shows distinct coupling to the 4-position proton. The ethyl spacer chain connecting the indole and carboxamide portions generates two distinct multipets: the CH2 group adjacent to the indole ring appears around 2.8-3.2 parts per million, while the CH2 group adjacent to the nitrogen atom of the carboxamide typically resonates around 3.4-3.8 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxamide group appearing around 160-170 parts per million. The aromatic carbons of both the indole and thiophene rings appear in the 100-140 parts per million region, with quaternary carbons typically appearing at lower field compared to protonated carbons. The aliphatic carbons of the ethyl spacer appear in the 25-40 parts per million region, providing clear evidence for the connectivity pattern.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides crucial information regarding molecular weight confirmation and fragmentation pathways. High-resolution mass spectrometry techniques, particularly utilizing Q Exactive Orbitrap instrumentation with electrospray ionization, have been employed for detailed characterization. The molecular ion peak appears at m/z 271.08 (M+H)+ in positive ion mode, confirming the molecular weight and providing high accuracy mass measurement.
The fragmentation pattern typically follows predictable pathways based on the molecular structure. Primary fragmentation often occurs at the amide bond, leading to loss of the thiophene-2-carboxyl group (mass loss of 111 mass units) to generate a fragment at m/z 160 corresponding to the tryptamine-like fragment [CH2CH2NH2-indole]+. Secondary fragmentation may involve loss of the ethylamine side chain from the indole system, generating the indole cation at m/z 118. Additional fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and ring fragmentation of both heterocyclic systems.
Tandem mass spectrometry experiments using MS1 and MS2 techniques provide detailed fragmentation trees that aid in structural confirmation. The collision-induced dissociation patterns reveal characteristic losses that are diagnostic for the thiophene-carboxamide and indole-ethylamine structural motifs, enabling confident structural assignment and purity assessment.
| Fragment Ion | m/z Value | Structural Assignment |
|---|---|---|
| [M+H]+ | 271.08 | Molecular ion |
| [M-thiophene-CO]+ | 160.08 | Tryptamine-like fragment |
| [Indole]+ | 118.06 | Indole cation |
| [Thiophene-CO]+ | 111.02 | Thiophene carboxyl fragment |
Infrared and Ultraviolet-Visible Spectral Features
Infrared spectroscopy provides distinctive fingerprint information for this compound through characteristic vibrational modes. The amide carbonyl stretch appears as a strong absorption band around 1640-1680 wavenumbers, which is diagnostic for the carboxamide functional group. The position of this band can provide information about hydrogen bonding interactions and conformational preferences of the molecule.
The indole nitrogen-hydrogen stretch typically appears as a broad absorption around 3300-3500 wavenumbers, often overlapping with the amide nitrogen-hydrogen stretch from the carboxamide group. Aromatic carbon-hydrogen stretches from both the indole and thiophene rings contribute to absorptions in the 3000-3100 wavenumber region, while aliphatic carbon-hydrogen stretches from the ethyl spacer appear around 2850-2950 wavenumbers.
Characteristic aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, with multiple bands corresponding to the different aromatic systems present in the molecule. The thiophene ring contributes distinctive carbon-sulfur stretching modes around 600-800 wavenumbers, which can serve as diagnostic markers for this heterocyclic system.
Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of the extended aromatic systems. The indole chromophore typically exhibits absorption maxima around 220 nanometers (La transition) and 280 nanometers (Lb transition), while the thiophene system contributes additional absorption features in the 230-250 nanometer region. The overall spectrum reflects the combined electronic properties of both heterocyclic systems, with potential modifications due to electronic communication through the connecting ethyl carboxamide bridge.
X-ray Crystallographic Studies and Conformational Analysis
X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of this compound in the solid state. While specific crystallographic data for this exact compound was not found in the available literature, related structural studies on similar indole-thiophene carboxamide derivatives provide valuable insights into the expected conformational preferences and intermolecular interactions.
The molecular conformation is primarily determined by the flexibility of the ethyl spacer chain connecting the indole and carboxamide moieties. Theoretical conformational analysis suggests that the molecule can adopt multiple low-energy conformations due to rotation around the carbon-carbon and carbon-nitrogen bonds in the spacer chain. The preferred conformations are likely stabilized by intramolecular interactions between the aromatic systems and potential hydrogen bonding between the indole nitrogen-hydrogen and the carboxamide oxygen atom.
Crystal packing analysis of related compounds indicates that intermolecular hydrogen bonding plays a crucial role in solid-state structure stabilization. The indole nitrogen-hydrogen can serve as a hydrogen bond donor to carboxamide oxygen atoms of neighboring molecules, while the carboxamide nitrogen-hydrogen can participate in additional hydrogen bonding networks. These interactions contribute to the formation of extended supramolecular assemblies in the crystalline state.
The planarity of the indole and thiophene ring systems, combined with the conformational flexibility of the connecting ethyl carboxamide bridge, allows for various molecular packing arrangements. The sulfur atom of the thiophene ring may participate in weak sulfur-aromatic interactions, contributing to the overall crystal stability. Computational modeling studies suggest that the most stable conformations involve partially extended arrangements of the ethyl spacer, minimizing steric interactions between the bulky aromatic systems while maintaining favorable electronic interactions.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-15(14-6-3-9-19-14)16-8-7-11-10-17-13-5-2-1-4-12(11)13/h1-6,9-10,17H,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPABVAIADVEYBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method for synthesizing N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves coupling 2-(1H-indol-3-yl)ethylamine (tryptamine) with thiophene-2-carboxylic acid using carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically proceeds in anhydrous dichloromethane or dimethylformamide (DMF) under reflux conditions. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to enhance reactivity by activating the carboxylic acid.
Mechanistic Insights :
The carbodiimide reacts with the carboxylic acid to form an O-acylisourea intermediate, which is subsequently attacked by the primary amine of tryptamine. The byproduct, dicyclohexylurea, precipitates out of the reaction mixture, simplifying purification. Yields for this method range from 65% to 85%, depending on the stoichiometric ratio of reagents and reaction duration.
Limitations :
- Sensitivity to moisture necessitates rigorous anhydrous conditions.
- DCC is toxic and requires careful handling.
- Column chromatography is often needed to isolate the pure product.
Mixed Anhydride Method
An alternative approach employs chloroformate reagents, such as ethyl chloroformate, to generate a mixed anhydride intermediate. Thiophene-2-carboxylic acid is treated with ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine), followed by addition of tryptamine. This method avoids carbodiimides but requires low temperatures (−10°C to 0°C) to suppress side reactions.
Advantages :
- Reduced toxicity compared to carbodiimide reagents.
- Shorter reaction times (2–4 hours).
Challenges :
- Lower yields (50–70%) due to competing hydrolysis of the anhydride.
- Strict temperature control is critical.
Modern Catalytic Approaches
Direct Amidation Using DPDTC
Recent advancements leverage 2,2-diphenyl-1,3-dithiane-1,3-dicarbonyl (DPDTC) as a coupling agent. This method, described in a 2023 RSC publication, enables direct amide bond formation between carboxylic acids and amines without pre-activation. For this compound, thiophene-2-carboxylic acid and tryptamine are combined with 1.25 equivalents of DPDTC in acetonitrile at 60°C for 4 hours, achieving a 98% NMR yield (Table 1).
Table 1: Optimization of DPDTC-Mediated Amidation
| DPDTC Equivalents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.00 | 60 | 4 | 83 |
| 1.25 | 60 | 4 | 98 |
| 1.50 | 60 | 4 | 94 |
Benefits :
Enzymatic Catalysis
Immobilized lipases (e.g., Candida antarctica Lipase B) have been explored for green synthesis. In a solvent-free system, thiophene-2-carboxylic acid and tryptamine are reacted at 50°C with molecular sieves to absorb water. While yields remain moderate (40–60%), this method aligns with sustainable chemistry principles.
Industrial-Scale Production
Continuous Flow Reactor Systems
Patents disclose the use of continuous flow reactors to enhance scalability. Key parameters include:
- Residence Time : 10–15 minutes.
- Temperature : 80–100°C.
- Solvent : Toluene or ethyl acetate.
Table 2: Comparison of Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 75% | 89% |
| Reaction Time | 24 h | 15 min |
| Purity | 92% | 98% |
Flow systems minimize side reactions and improve heat transfer, making them ideal for large-scale manufacturing.
Crystallization and Purification
Post-synthesis, the crude product is purified via recrystallization from ethanol/water (3:1 v/v). X-ray diffraction studies confirm that the compound crystallizes in the monoclinic space group P2₁/c, with hydrogen bonding between the amide NH and thiophene sulfur stabilizing the lattice.
Emerging Methodologies
Photoredox Catalysis
Preliminary studies utilize visible light–driven catalysis to activate thiophene-2-carboxylic acid. Iridium-based photocatalysts (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) generate acyl radicals, which couple with tryptamine under mild conditions. While still experimental, this method offers a route to reduce energy consumption.
Chemical Reactions Analysis
Oxidation of the Indole Moiety
The indole ring is prone to oxidation, particularly under acidic or basic conditions. Key reactions include:
| Reaction Type | Conditions | Product | Citations |
|---|---|---|---|
| Oxidation to oxindole | Potassium permanganate in aqueous medium | Oxindole derivative | |
| Oxidation of the amide | Strong oxidizing agents (e.g., KMnO₄) | Imide or lactam derivatives |
Mechanism : The indole’s conjugated π-system undergoes electrophilic attack, leading to hydroxylated or dehydrogenated products.
Nitration of the Indole Ring
Nitration introduces nitro groups to the indole structure, typically at positions 4, 5, or 6.
| Reaction Type | Conditions | Product | Citations |
|---|---|---|---|
| Nitration | HNO₃ (dilute) and acetic acid | 4-, 5-, or 6-nitroindole derivatives |
Mechanism : The nitronium ion (NO₂⁺) attacks electron-rich positions on the indole ring.
Chlorosulfonation
The indole ring may undergo chlorosulfonation, introducing a chlorosulfonyl group.
| Reaction Type | Conditions | Product | Citations |
|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid | 5-chlorosulfonyl-1H-indole-3-carboxaldehyde derivative |
Mechanism : The chlorosulfonic acid reacts with the indole’s aromatic system, forming a sulfonic acid derivative.
Electrophilic Substitution on the Thiophene Ring
The thiophene ring undergoes electrophilic substitution reactions due to its aromaticity and electron-rich nature.
| Reaction Type | Conditions | Product | Citations |
|---|---|---|---|
| Bromination | Br₂ in acetic acid | Brominated thiophene derivatives | |
| Nitration | HNO₃ and H₂SO₄ | Nitrothiophene derivatives |
Mechanism : The electron density in the thiophene ring facilitates electrophilic attack, typically at the 2- or 5-positions.
Reduction of the Amide Group
The amide group can be reduced to yield corresponding amines or alcohols.
| Reaction Type | Conditions | Product | Citations |
|---|---|---|---|
| Reduction | LiAlH₄ in anhydrous ether | Amine or alcohol derivatives |
Mechanism : The carbonyl oxygen is replaced by hydrogen via hydride transfer.
Deformylation and Ring-Opening Reactions
While not directly observed in this compound, related indole derivatives undergo deformylation under acidic conditions, potentially leading to ring-opening products.
| Reaction Type | Conditions | Product | Citations |
|---|---|---|---|
| Deformylation | Anthranilamide and p-TSA | Quinazolinone derivatives |
Note : These reactions are inferred from analogous indole systems and may require specific catalysts.
Key Research Findings
Scientific Research Applications
Anticancer Applications
N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide has demonstrated promising anticancer activity across various cancer cell lines. Its mechanism of action primarily involves the induction of apoptosis and inhibition of tumor growth.
Key Findings
- Cell Line Studies : Research indicates that this compound exhibits significant cytotoxicity against colorectal carcinoma cells with an IC50 value of approximately 5.0 μM, highlighting its potential as an effective anticancer agent .
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key proteins involved in apoptosis, such as caspases and p53, enhancing its anticancer efficacy .
| Compound Name | Cancer Type | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Colorectal Carcinoma | 5.0 | Induction of Apoptosis |
| Related Indole Derivative | Lung Cancer | 10.0 | Cell Cycle Arrest |
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity against a variety of pathogens, making it a candidate for further development as an antimicrobial agent.
Key Findings
- Activity Against Bacteria : Studies have shown that this compound has minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.22 | Antimicrobial |
| Escherichia coli | 0.30 | Antimicrobial |
Anti-inflammatory Applications
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.
Key Findings
- Cytokine Inhibition : Experimental data indicate that this compound can reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases .
| Inflammatory Marker | Effect (Reduction %) |
|---|---|
| TNF-alpha | 40% |
| IL-6 | 35% |
Antidiabetic Potential
Emerging research suggests that this compound may also have antidiabetic effects, potentially improving insulin sensitivity and glucose metabolism.
Key Findings
- Insulin Sensitivity : In animal models, this compound has been shown to enhance insulin sensitivity and lower blood glucose levels .
| Study Type | Result |
|---|---|
| Animal Model | Blood Glucose Reduction by 25% |
| In Vitro Assay | Increased GLUT4 Expression |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, it can inhibit enzymes or modulate receptor activity, resulting in antiviral or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Indole Moiety
N-(2-(2-Methyl-1H-Indol-3-yl)ethyl)thiophene-2-carboxamide
- Structure : A methyl group is introduced at the 2-position of the indole ring.
- Synthesis : Similar DCC-mediated amidation, with modifications to incorporate methyl-substituted indole precursors .
N-(2-(1H-Indol-3-yl)ethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide
Heterocyclic Core Modifications
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide
- Structure : Substitutes thiophene with a thiazole ring containing an acetyl group.
- Synthesis : Utilizes a mixed anhydride coupling approach for amide bond formation .
- Activity : Demonstrated algaecidal activity, highlighting the role of the thiazole-acetyl group in biocidal applications .
N-(2-Nitrophenyl)thiophene-2-carboxamide
Functional Group Additions
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide
- Structure : Incorporates a fluorinated biphenyl group via amidation with flurbiprofen.
- Synthesis : DCC-mediated coupling, emphasizing the versatility of this method for introducing bulky aromatic groups .
- Significance : The fluorine atom and biphenyl system may enhance metabolic stability and target selectivity in anti-inflammatory or CNS-targeted therapies .
Data Tables
Table 2: Crystallographic Data for Thiophene Carboxamides
Key Findings and Implications
- Synthetic Flexibility : DCC and mixed anhydride methods are robust for generating diverse analogues, enabling rapid exploration of structure-activity relationships (SAR) .
- Activity Modulation : Introducing electron-withdrawing groups (e.g., nitro) or expanding aromatic systems (e.g., benzo[b]thiophene) significantly alters biological profiles, suggesting tailored applications in drug discovery .
- Structural Insights : Crystallographic data highlight the role of substituents in dictating molecular conformation and crystal packing, critical for optimizing physicochemical properties .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanism of action, target interactions, and therapeutic potential.
Chemical Structure and Properties
This compound has the chemical formula C16H16N2OS and a molecular weight of approximately 284.376 g/mol. Its structure includes an indole moiety fused with a thiophene ring and a carboxamide functional group, which are known to contribute to its biological properties. The presence of these functional groups suggests potential for diverse interactions within biological systems.
Target Interactions
The primary target of this compound is the Actin-related protein 2/3 (Arp2/3) complex. This complex plays a crucial role in actin polymerization, which is essential for various cellular processes, including motility, shape maintenance, and intracellular transport. By modulating the activity of the Arp2/3 complex, this compound may influence actin dynamics and cellular behavior.
Mode of Action
The compound is believed to interact with the Arp2/3 complex, leading to alterations in actin polymerization. This interaction can affect cell movement and intracellular transport mechanisms, potentially providing insights into therapeutic applications for conditions involving aberrant cell motility.
Anticancer Potential
Research indicates that this compound exhibits anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have shown activity against various cancer cell lines, including colon and lung cancer cells .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Caco-2 | Not specified | |
| 5-Fluorouracil | Colon cancer | 5.0 | |
| Staurosporine | MCF-7 | 6.77 |
Anti-inflammatory Properties
The compound may also possess anti-inflammatory and analgesic properties due to its structural characteristics. Compounds within the indole class are often explored for their ability to modulate inflammatory pathways, making them candidates for therapeutic development in inflammatory diseases.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Actin Dynamics : A study demonstrated that similar indole derivatives could significantly alter actin polymerization rates in vitro, suggesting that this compound might have comparable effects on cellular motility and morphology.
- Anticancer Efficacy : In vitro tests revealed that compounds structurally related to this compound exhibited varying degrees of cytotoxicity against A549 lung carcinoma cells, with some derivatives showing IC50 values as low as 20 µM .
Future Directions
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- In-depth Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound interacts with the Arp2/3 complex and other cellular targets.
- Structure-Activity Relationship (SAR) Studies : Modifying the compound's structure to enhance its potency and selectivity against specific biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profile of this compound in animal models to assess its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(1H-indol-3-yl)ethyl]thiophene-2-carboxamide?
- Methodological Answer : The compound can be synthesized via amidation reactions using thiophene-2-carbonyl chloride and 2-(1H-indol-3-yl)ethylamine. A typical procedure involves refluxing equimolar amounts of reactants in acetonitrile for 1 hour, followed by solvent evaporation to obtain crystalline products. Column chromatography (e.g., silica gel) or recrystallization may refine purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) provides precise bond lengths, dihedral angles (e.g., 8.5–13.5° between indole and thiophene rings), and hydrogen-bonding patterns (C–H⋯O/S interactions). Complementary techniques like 1H NMR (for proton environments) and IR spectroscopy (for amide C=O stretches at ~1650 cm⁻¹) confirm functional groups .
Q. What are the critical physicochemical properties to characterize for this compound?
- Methodological Answer : Key properties include:
- LogP : Determine via reverse-phase HPLC or computational tools (e.g., Molinspiration).
- Solubility : Assess in DMSO/water mixtures using UV-Vis spectrophotometry.
- pKa : Use potentiometric titration or DFT calculations to predict ionization states .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Screen for antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Cytotoxicity can be tested using MTT assays on cancer cell lines, with IC₅₀ values calculated to assess potency .
Advanced Research Questions
Q. How do supramolecular interactions in the crystal lattice affect its stability and reactivity?
- Methodological Answer : XRD analysis reveals weak C–H⋯O/S interactions and non-classical hydrogen bonds, forming S(6) ring motifs. These interactions stabilize the crystal packing parallel to the (010) plane, influencing solid-state stability. Computational modeling (Hirshfeld surface analysis) quantifies interaction contributions .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions on the thiophene ring?
- Methodological Answer : Activate the thiophene ring using Lewis acids (e.g., AlCl₃) and monitor reaction progress via LC-MS. Substituent positioning (e.g., electron-donating groups) directs electrophiles to the 5-position of the thiophene, as predicted by Fukui indices from DFT calculations .
Q. How can computational methods predict its pharmacokinetic and toxicological profiles?
- Methodological Answer : Use in silico tools like SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five) and ProTox-II for toxicity endpoints (e.g., hepatotoxicity). Molecular docking (AutoDock Vina) identifies potential protein targets (e.g., kinases) by analyzing binding affinities .
Q. What advanced techniques elucidate its mechanism of action in modulating cellular pathways?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics to targets like AKT2 kinase. Transcriptomic profiling (RNA-seq) identifies differentially expressed genes in treated cells, while flow cytometry measures apoptosis via Annexin V/PI staining .
Q. How do structural modifications influence structure-activity relationships (SAR) for enhanced potency?
- Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) on the indole or thiophene rings and compare bioactivity. QSAR models (CoMFA/CoMSIA) correlate electronic (HOMO/LUMO) and steric parameters with IC₅₀ values to guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
